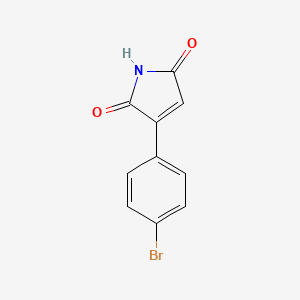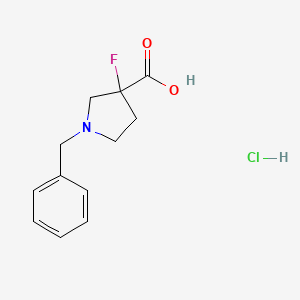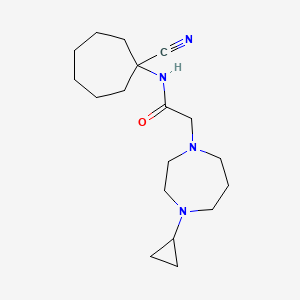![molecular formula C17H19N5O2 B2830618 3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione CAS No. 876886-14-5](/img/structure/B2830618.png)
3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione, also known as MPA, is a synthetic compound with potential applications in scientific research. MPA belongs to the class of purine analogs, which have been widely studied for their potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A case of prescription negligence involving Purinethol (6-mercaptopurine) instead of propylthiouracil led to the development of a gas chromatographic method for determining 6-mercaptopurine in biological tissues. This method involved extraction, back-extraction, quantitation by gas chromatography, and identification by gas chromatography/mass spectrometry, demonstrating its utility in forensic sciences (Lin, Stein, & Schaffer, 1982).
Purine Metabolism in Urolithiasis
A study aimed to measure the content of methylated purines in uric acid stones, revealing that urinary purines can co-precipitate in samples supersaturated with uric acid and appear as admixtures in urinary stones. This finding suggests the potential role of purines in stones representing a substitutional solid solution with uric acid as solvent and may implicate methylxanthines, common in diet and drugs, in the pathogenesis of urolithiasis (Safranow & Machoy, 2005).
Drug Interaction Studies
Aminophylline and salbutamol, often used as bronchodilators in COPD and asthma, have potential interactions that can lead to severe outcomes like extreme tachycardia. This case report emphasizes the need for careful monitoring and therapeutic drug monitoring to identify and minimize such interactions, highlighting the drug's arrhythmogenic potential (Meena, 2019).
Bronchodilator and Antiallergic Effects
(dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione, an investigational drug, has shown promise as a bronchodilator and antiallergic compound. In a double-blind, placebo-controlled study, it effectively blocked exercise-induced reduction in FEV1 and improved asthma disability scores in adult asthmatics, demonstrating its therapeutic potential with fewer side effects compared to theophylline (Cho et al., 1981).
Eigenschaften
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-9-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-8-6-5-7-11(12)2/h4-8H,1,9-10H2,2-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIILERVGWGLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2-Difluoroethyl)cyclobutyl]methanamine](/img/structure/B2830535.png)

![3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2830540.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830541.png)
![4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2830542.png)
![N-cyclohexyl-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2830545.png)

![5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830547.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2830548.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830551.png)



![6-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2830558.png)